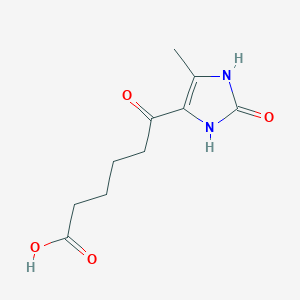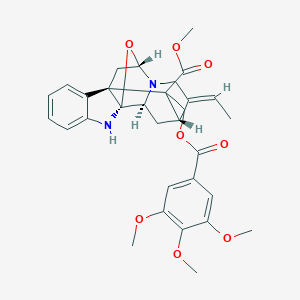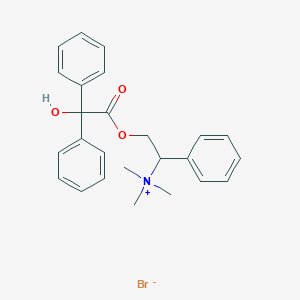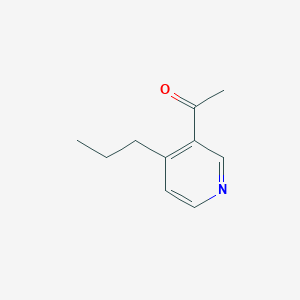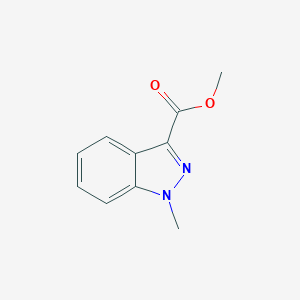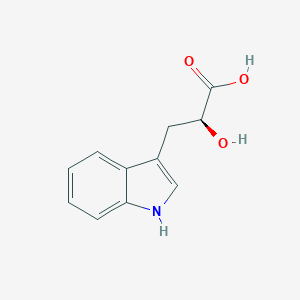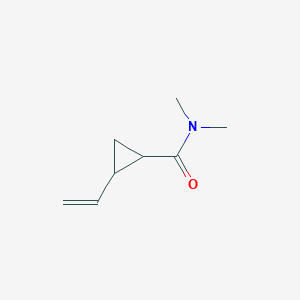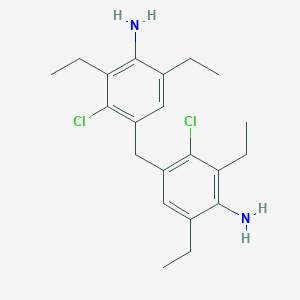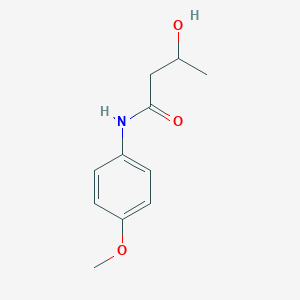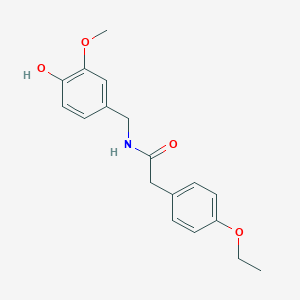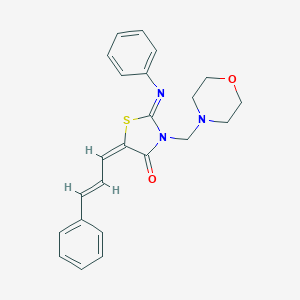
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone, also known as MPTC, is a thiazolidinone derivative with potential anticancer properties. MPTC has been shown to inhibit the growth of cancer cells and induce apoptosis.
Mécanisme D'action
The mechanism of action of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is not fully understood, but it is believed to involve multiple pathways. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Effets Biochimiques Et Physiologiques
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to increase the expression of p53, a tumor suppressor protein that plays a critical role in preventing cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been extensively studied for its anticancer properties, and there is a large body of literature on its mechanism of action and biological effects. However, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone. One area of interest is the development of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to understand the role of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in tumor immunology and its potential as an immunomodulatory agent. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in animal models and to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is a thiazolidinone derivative with potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has multiple mechanisms of action, including inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, induction of oxidative stress, and regulation of apoptosis-related proteins. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments, including ease of synthesis and extensive literature on its biological effects. However, further studies are needed to understand its pharmacokinetic properties and potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone can be synthesized by the reaction of 2-aminothiophenol with cinnamaldehyde in the presence of morpholine. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, prostate cancer, and leukemia. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Propriétés
Numéro CAS |
104123-95-7 |
|---|---|
Nom du produit |
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone |
Formule moléculaire |
C23H23N3O2S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(5E)-3-(morpholin-4-ylmethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(24-20-11-5-2-6-12-20)26(22)18-25-14-16-28-17-15-25/h1-13H,14-18H2/b10-7+,21-13+,24-23? |
Clé InChI |
RXLGUMNRTMKLOE-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
SMILES |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
SMILES canonique |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
Synonymes |
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



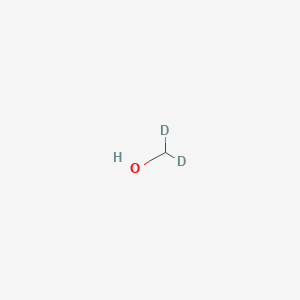
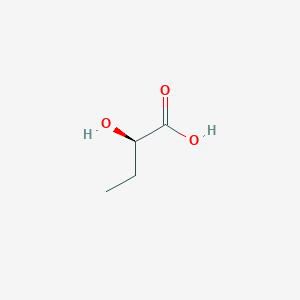
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
